N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfonamide, isoxazole, and furan ring, which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,5-dimethylisoxazole-4-sulfonyl chloride, which is then reacted with 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine under controlled conditions to yield the desired sulfonamide compound. The reaction conditions often include the use of anhydrous solvents, such as tetrahydrofuran (THF), and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the isoxazole and furan rings contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)pivalamide
- N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide
Uniqueness
Compared to similar compounds, N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoxazole ring, in particular, differentiates it from other compounds with similar structures, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-7-4-5-11(18-7)10(15)6-13-20(16,17)12-8(2)14-19-9(12)3/h4-5,10,13,15H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKYFEVRZANDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(ON=C2C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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